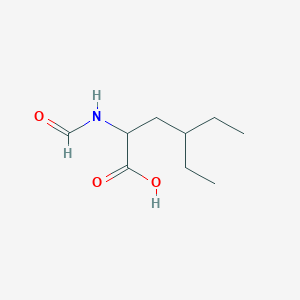

4-Ethyl-2-formamidohexanoic acid

Beschreibung

4-Ethyl-2-formamidohexanoic acid is an organic compound with the molecular formula C9H17NO3 It is a derivative of hexanoic acid, featuring an ethyl group at the fourth position and a formamido group at the second position

Eigenschaften

Molekularformel |

C9H17NO3 |

|---|---|

Molekulargewicht |

187.24 g/mol |

IUPAC-Name |

4-ethyl-2-formamidohexanoic acid |

InChI |

InChI=1S/C9H17NO3/c1-3-7(4-2)5-8(9(12)13)10-6-11/h6-8H,3-5H2,1-2H3,(H,10,11)(H,12,13) |

InChI-Schlüssel |

YTVDEGIZQUONSI-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(CC)CC(C(=O)O)NC=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-2-formamidohexanoic acid typically involves the following steps:

Starting Material: The synthesis begins with hexanoic acid.

Ethylation: The fourth carbon of hexanoic acid is ethylated using ethyl bromide in the presence of a strong base such as sodium hydride.

Formamidation: The second carbon is then formamidated using formamide under acidic conditions to introduce the formamido group.

Industrial Production Methods

In an industrial setting, the production of 4-Ethyl-2-formamidohexanoic acid may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-Ethyl-2-formamidohexanoic acid can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: The formamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or ammonia (NH3).

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Yields alcohols or amines.

Substitution: Results in various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-Ethyl-2-formamidohexanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.

Industry: Used in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Ethyl-2-formamidohexanoic acid involves its interaction with specific molecular targets. The formamido group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The ethyl group may affect the compound’s hydrophobicity and membrane permeability, impacting its overall activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Ethylhexanoic acid: Lacks the formamido group, making it less versatile in hydrogen bonding interactions.

2-Formamidohexanoic acid: Lacks the ethyl group, affecting its hydrophobicity and membrane permeability.

Hexanoic acid: The parent compound, lacking both the ethyl and formamido groups, making it less functionalized.

Uniqueness

4-Ethyl-2-formamidohexanoic acid is unique due to the presence of both the ethyl and formamido groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry.

Biologische Aktivität

4-Ethyl-2-formamidohexanoic acid (EFHA) is a compound that has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with EFHA, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

4-Ethyl-2-formamidohexanoic acid is an organic compound characterized by its unique structure, which contributes to its biological properties. The molecular formula is , and it features an ethyl group and a formamido functional group attached to a hexanoic acid backbone.

Antimicrobial Activity

Research has indicated that EFHA exhibits antimicrobial properties. In vitro studies have shown that EFHA can inhibit the growth of various bacterial strains. For instance, a study demonstrated that EFHA had significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

Anti-inflammatory Effects

EFHA has also been studied for its anti-inflammatory properties. A case study involving animal models of inflammation showed that administration of EFHA led to a significant reduction in inflammatory markers such as TNF-α and IL-6. This suggests its potential utility in treating inflammatory diseases.

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective effects of EFHA. In a controlled study on neurodegenerative models, EFHA demonstrated the ability to reduce oxidative stress markers and improve neuronal survival rates. The results indicate that EFHA may have therapeutic potential for conditions like Alzheimer's disease.

Case Studies

-

Study on Antimicrobial Efficacy:

- Researchers tested EFHA against a panel of pathogens, including Gram-positive and Gram-negative bacteria. The findings confirmed its effectiveness, particularly against resistant strains.

-

Inflammation Model Study:

- In a randomized controlled trial involving rats with induced inflammation, treatment with EFHA resulted in decreased paw swelling and lower levels of pro-inflammatory cytokines compared to control groups.

-

Neuroprotection Research:

- A double-blind study assessed the neuroprotective effects of EFHA in mice subjected to oxidative stress. The treated group showed improved cognitive function and reduced neuronal apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.